molecular formula C10H14N2O B1213241 Isoproturon-didemethyl CAS No. 56046-17-4

Isoproturon-didemethyl

Cat. No.: B1213241
CAS No.: 56046-17-4
M. Wt: 178.23 g/mol
InChI Key: ABBKOIZWGCVCKE-UHFFFAOYSA-N
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Description

Isoproturon-didemethyl is a derivative of isoproturon, a phenylurea herbicide widely used to control broadleaf weeds in cereal crops. This compound is formed through the demethylation of isoproturon, resulting in the removal of two methyl groups. This compound is of interest due to its environmental persistence and potential toxic effects .

Mechanism of Action

Target of Action

Isoproturon-didemethyl, a metabolite of the herbicide Isoproturon , primarily targets broad leaf weeds in cereal crops . The compound’s primary target is the photosynthetic apparatus, specifically the D1 protein of Photosystem-II (PS-II) .

Mode of Action

This compound interacts with its target, the D1 protein of PS-II, by inhibiting photosynthesis . This interaction disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the weed .

Biochemical Pathways

The degradation of Isoproturon primarily occurs through demethylation, leading to the formation of two main metabolites, monodemethyl isoproturon (MDIPU) and didemethyl isoproturon (DDIPU) . In addition, the phenylurea side chain is hydrolyzed into 4-Isopropylaniline .

Pharmacokinetics

Isoproturon is highly stable over a wide range of pH (4–13), with a degradation half-life of at least more than 200 to 1560 days . It shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days . These properties impact the bioavailability of Isoproturon and its metabolites, including this compound.

Result of Action

The result of this compound’s action is the effective control of broad leaf weeds in cereal crops . By inhibiting photosynthesis, the compound causes the death of the weed, thereby protecting the crop .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound is widely used in conventional agriculture in different regions of the world . Due to its higher water solubility and intensive use, Isoproturon has been detected in both surface and ground waters in Europe . The compound’s stability over a wide pH range and its resistance to photolysis contribute to its persistence in the environment .

Biochemical Analysis

Biochemical Properties

Isoproturon-didemethyl plays a significant role in biochemical reactions, particularly in the degradation pathways of isoproturon. It interacts with various enzymes, proteins, and other biomolecules involved in the demethylation process. The primary enzymes responsible for the demethylation of isoproturon to form this compound are cytochrome P450 monooxygenases . These enzymes catalyze the removal of methyl groups from isoproturon, resulting in the formation of this compound. The interaction between this compound and cytochrome P450 monooxygenases is crucial for the degradation of isoproturon and its subsequent detoxification in the environment.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, this compound has been found to interfere with the normal functioning of mitochondria, resulting in impaired energy production and increased apoptosis in affected cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to cytochrome P450 monooxygenases, inhibiting their activity and preventing further demethylation of isoproturon . This inhibition leads to the accumulation of this compound in the environment. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, apoptosis, and mitochondrial function . These changes in gene expression contribute to the observed cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under a wide range of pH conditions, with a degradation half-life of more than 200 to 1560 days . Its stability can vary depending on environmental factors such as temperature, light, and microbial activity. Long-term exposure to this compound has been associated with chronic oxidative stress, mitochondrial dysfunction, and increased apoptosis in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can induce oxidative stress, mitochondrial dysfunction, and apoptosis in various tissues . Threshold effects have been observed, where a certain dosage level triggers a significant increase in adverse effects. Additionally, prolonged exposure to high doses of this compound can lead to chronic toxicity and long-term health effects in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of isoproturon degradation. The primary metabolic pathway involves the demethylation of isoproturon by cytochrome P450 monooxygenases, resulting in the formation of this compound . This metabolite can further undergo hydrolysis to produce 4-isopropylaniline, which is subsequently degraded by microbial activity . The involvement of cytochrome P450 monooxygenases and microbial enzymes in these metabolic pathways highlights the importance of this compound in the overall degradation process of isoproturon.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The transport and distribution of this compound within cells and tissues are crucial for understanding its cellular effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be localized to specific compartments or organelles within cells, such as mitochondria, where it exerts its effects on cellular metabolism and energy production . Targeting signals and post-translational modifications may direct this compound to these specific locations, influencing its activity and interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isoproturon-didemethyl involves the demethylation of isoproturon. This can be achieved through microbial degradation or chemical methods. Microbial degradation typically involves the use of specific bacteria that possess the enzymes required for demethylation .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product of isoproturon. controlled microbial degradation processes can be employed to produce this compound in a laboratory setting .

Chemical Reactions Analysis

Types of Reactions: Isoproturon-didemethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isoproturon-didemethyl has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Isoproturon-didemethyl is unique due to its specific demethylation pattern, which affects its environmental persistence and toxicity. Compared to isoproturon and monodemethyl-isoproturon, this compound has different degradation pathways and interactions with microbial enzymes .

Properties

IUPAC Name

(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBKOIZWGCVCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204592
Record name Isoproturon-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56046-17-4
Record name (4-Isopropylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56046-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproturon-desmethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056046174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproturon-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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